molecular formula C13H11N3OS B12640975 6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine

6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine

Cat. No.: B12640975
M. Wt: 257.31 g/mol
InChI Key: CBBGVZCNBLEQID-UHFFFAOYSA-N
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Description

6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. This benzothiazole derivative features a methoxypyridine moiety, a structural motif commonly associated with biologically active molecules . The benzothiazole core is a privileged scaffold in drug discovery, known for its diverse pharmacological properties. While specific biological data for this exact compound requires further investigation, structurally similar benzothiazole analogues have demonstrated substantial research potential. For instance, related benzothiazole compounds have been explored in patent literature for their biological activities, highlighting the general value of this chemical class in developing new pharmacologically active substances . The presence of the 2-amine group on the benzothiazole ring and the 6-methoxypyridin-3-yl substituent makes this compound a valuable intermediate for further chemical modifications, such as the synthesis of more complex molecules for structure-activity relationship (SAR) studies . Researchers utilize this compound primarily as a key building block in heterocyclic chemistry, enabling the development of potential inhibitors and probes for various biological targets. The compound is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human use. Proper safety protocols must be followed when handling this material. Researchers can inquire for detailed specifications, available quantities, and custom synthesis options.

Properties

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

6-(6-methoxypyridin-3-yl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C13H11N3OS/c1-17-12-5-3-9(7-15-12)8-2-4-10-11(6-8)18-13(14)16-10/h2-7H,1H3,(H2,14,16)

InChI Key

CBBGVZCNBLEQID-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=CC3=C(C=C2)N=C(S3)N

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Synthesis of Benzo[d]thiazole Core

The synthesis of the benzo[d]thiazole core typically follows these steps:

  • Starting Materials : The reaction often starts with a substituted benzothiazole or thioamide.

  • Cyclization Reaction : A common approach is to react a thioamide with an α-haloketone or an equivalent electrophile under basic conditions, leading to the formation of the benzo[d]thiazole structure.

Example Reaction Scheme
Step Reagents Conditions Yield
1 Thioamide + α-Haloketone Base, Solvent (e.g., DMSO) Varies (typically >60%)

Introduction of Methoxypyridine Group

Once the benzo[d]thiazole core is synthesized, the next step involves introducing the methoxypyridine group:

  • Nucleophilic Substitution : This can be achieved by treating a suitable brominated pyridine derivative with the benzo[d]thiazole intermediate in the presence of a base.
Example Reaction Scheme
Step Reagents Conditions Yield
1 Benzo[d]thiazole + Bromopyridine Base (e.g., NaHCO₃), Solvent (e.g., THF) Typically >70%

Analytical Techniques for Characterization

Characterization of synthesized compounds is critical for confirming their structure and purity. Common techniques include:

Example Characterization Data

Technique Observations
NMR Signals corresponding to aromatic protons observed at δ 7.33 - 8.20 ppm
MS m/z values consistent with expected molecular weight

Chemical Reactions Analysis

Types of Reactions

6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of benzothiazole, including 6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine, exhibit notable anticancer properties. In vitro studies have shown efficacy against various cancer cell lines:

  • Colo205 (colon cancer)
    • IC50 values range from 5.04 to 13 μM, indicating potent cytotoxic effects.
    • Mechanistic studies revealed that treatment with certain derivatives led to G2/M cell cycle arrest and increased levels of p53, a critical tumor suppressor protein .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses significant antibacterial and antifungal activities:

  • Minimum Inhibitory Concentration (MIC) values were reported as low as 12.5 μg/mL against various pathogens, including Gram-positive and Gram-negative bacteria .
  • Specific derivatives were effective against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showcasing its potential as a lead compound for antibiotic development .

Neuropharmacological Effects

The compound's interaction with histamine receptors suggests potential applications in treating neurological disorders. It has been associated with modulation of the H3 receptor, which is linked to memory and cognitive functions. This modulation could pave the way for developing treatments for conditions like Alzheimer's disease and other cognitive impairments .

Case Studies

  • Anticancer Activity Evaluation:
    • A study conducted on various substituted benzothiazoles showed that compounds similar to this compound exhibited significant antiproliferative activity against human cancer cell lines, supporting further investigation into their mechanisms of action and therapeutic potential .
  • Neuropharmacological Research:
    • Investigations into the effects of histamine receptor ligands have highlighted the potential of benzothiazole derivatives in modulating neurological pathways, suggesting avenues for future drug development targeting cognitive disorders .

Mechanism of Action

The mechanism of action of 6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Heteroaryl Modifications

Pyridine vs. Pyrimidine Substituents :

  • 6-(2-Methoxypyrimidin-5-yl)benzo[d]thiazol-2-amine (FTO 4): This derivative, featuring a pyrimidine ring, was synthesized as an FTO inhibitor.
  • 6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine (3c): Substitution with a methoxyphenyl group resulted in moderate nitric oxide (NO) scavenging activity (IC₅₀ = 75 µg/mL), suggesting that aryl groups with electron-donating substituents may improve antioxidant properties .
Fluorinated Derivatives
  • 6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine : Fluorination at the 6-position of the benzothiazole core increased cytotoxicity in cancer cells by activating p53-mediated apoptosis, demonstrating the impact of halogenation on bioactivity .
Hydrogen Bonding and Crystallinity

Mono-hydrobromide salts of N-(6-methoxypyridin-3-yl)thiazol-2-amine derivatives exhibited distinct hydrogen-bonding patterns depending on the heteroaryl group:

  • Pyridine-Containing Derivative (3) : Formed a 3D network via N–H···Br⁻ and Owater–H···Br⁻ interactions.
  • Pyrazine-Containing Derivative (4) : Adopted a zigzag chain structure through N⁺–H···Npyrazine bonds.
    These differences in solid-state behavior may influence solubility and formulation strategies .

Biological Activity

6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The compound has a molecular formula of C13_{13}H12_{12}N2_{2}OS and a molecular weight of approximately 248.31 g/mol. Its structure incorporates a benzo[d]thiazole moiety, which is known for diverse biological activities.

PropertyValue
Molecular FormulaC13_{13}H12_{12}N2_{2}OS
Molecular Weight248.31 g/mol
Structural FeaturesBenzo[d]thiazole, pyridine ring

Anticancer Properties

Research indicates that compounds with a benzo[d]thiazole structure often exhibit significant anticancer properties. For instance, derivatives of benzo[d]thiazoles have been shown to inhibit the proliferation of various cancer cell lines, including A431, A549, and H1299 cells. One study reported that a related compound significantly inhibited cell migration and induced apoptosis at concentrations as low as 1 μM .

Case Study:
In a recent study, several benzothiazole derivatives were synthesized and evaluated for their anticancer activities. The lead compound demonstrated an IC50_{50} value of 0.004 μM against T-cell proliferation, showcasing its potential as an anti-tumor agent .

Anti-inflammatory Activity

Benzothiazole derivatives have also been investigated for their anti-inflammatory effects. Compounds similar to this compound have been found to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. These findings suggest that modifications in the benzothiazole structure can enhance anti-inflammatory activity .

While specific mechanisms for this compound remain largely unexplored, related compounds have shown various mechanisms including inhibition of key signaling pathways involved in cancer progression and inflammation. For example, the inhibition of glycogen synthase kinase 3 (GSK-3) has been identified as a target for some benzothiazole derivatives .

Comparative Analysis

To contextualize the activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAnticancer ActivityAnti-inflammatory Activity
7-Chloro-4-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amineIC50_{50} = 0.004 μMModerate reduction in cytokines
This compoundUnder investigationPotentially active
6-Morpholinobenzo[d]thiazol-2-amineVaries by substitutionVaries by substitution

Q & A

What are the optimized synthetic routes for 6-(6-methoxypyridin-3-yl)benzo[d]thiazol-2-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of substituted anilines with thiocyanates in acidic media. For example, 6-methoxybenzo[d]thiazol-2-amine derivatives are synthesized by reacting 4-methoxyaniline with ammonium thiocyanate and bromine in glacial acetic acid at controlled temperatures (<10°C), yielding ~69% after recrystallization . Hydrazine derivatives are prepared via refluxing with hydrazine hydrate in ethylene glycol, but solvent choice critically affects yields: methanol with HCl yields ~59%, while ethylene glycol improves to 76% . Methodological optimization (e.g., solvent polarity, stoichiometry, and reaction time) is essential to mitigate side reactions like incomplete cyclization or over-substitution .

How can structural characterization of this compound resolve ambiguities in regiochemistry or tautomeric forms?

X-ray crystallography (using SHELXL for refinement) and NMR spectroscopy are pivotal. For instance, 1H^1H NMR of 6-methylbenzo[d]thiazol-2-amine shows distinct aromatic protons at δ 7.49 (dd, J=7.5,2.5HzJ = 7.5, 2.5 \, \text{Hz}) and δ 7.01 (d, J=8.0HzJ = 8.0 \, \text{Hz}), confirming substitution patterns . Crystallographic data (e.g., bond lengths and angles) can distinguish between keto-enol tautomers in hydrazone derivatives . IR spectroscopy further validates functional groups, such as N–H stretches (~3400 cm1^{-1}) in amine moieties .

What experimental strategies are recommended to evaluate the compound's biological activity in neurodegenerative disease models?

Structure-activity relationship (SAR) studies guided by docking simulations (e.g., targeting ABAD/17β-HSD10 for Alzheimer’s) are critical. For example, benzothiazole-based urea derivatives are assayed for enzyme inhibition using fluorescence polarization or kinetic assays . In vitro models (e.g., SH-SY5Y cells) assess neuroprotective effects via viability assays (MTT) under oxidative stress . Dose-response curves and molecular dynamics simulations refine binding affinity predictions .

How can researchers address contradictions in reported synthetic yields or purity across studies?

Discrepancies often arise from variations in reaction setup. For instance, hydrazine reactions in methanol with HCl yield 59% , whereas water-mediated conditions achieve 70% . Systematic replication with controlled parameters (e.g., inert atmosphere, reagent purity) is advised. Analytical techniques like HPLC (≥98% purity thresholds) and elemental analysis validate reproducibility . Comparative TLC (RfR_f values) and 1H^1H-NMR integration help identify byproducts .

What advanced computational methods are used to predict the compound's interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (AMBER/GROMACS) model binding modes. For example, pyrazolo-benzothiazole derivatives are docked into kinase active sites, with scoring functions (e.g., MM-GBSA) ranking affinity . Pharmacophore mapping identifies critical H-bond donors (e.g., NH2_2 group) and hydrophobic regions for target engagement . QSAR models using descriptors like logP and polar surface area optimize bioavailability .

What are the challenges in scaling up synthesis while maintaining regioselectivity?

Scale-up introduces heat transfer inefficiencies and byproduct formation. Kilo-lab trials for 2-hydrazinylbenzo[d]thiazoles show that slow bromine addition (<10°C) and excess hydrazine (5 eq.) improve reproducibility . Continuous-flow systems may enhance control over exothermic steps. Recrystallization solvents (e.g., ethyl acetate/ethanol mixtures) must balance yield and purity .

How does the compound’s electronic structure influence its coordination chemistry in metal complexes?

The benzothiazol-2-amine moiety acts as a bidentate ligand via sulfur and amine groups. Copper(I) complexes with N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine exhibit distorted tetrahedral geometry, confirmed by XANES and ESR . Substituents (e.g., methoxy groups) modulate ligand field strength and redox potentials, impacting catalytic activity in oxidation reactions .

What analytical workflows are recommended for stability studies under physiological conditions?

Forced degradation (acid/base, thermal, oxidative stress) coupled with LC-MS identifies degradation products. PBS (pH 7.4, 37°C) stability assays monitor parent compound depletion over 48h . Mass fragmentation patterns (e.g., loss of –OCH3_3 or –NH2_2) reveal hydrolytic or oxidative pathways .

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